N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide

CYP450 inhibition Drug-drug interaction ADME-Tox

This compound features a phthalazinone core with cyclopentyl N-substitution and furan-2-carboxamide moiety, delivering a distinct SAR fingerprint vs. furan-3-carboxamide or benzofuran analogs. ChEMBL/BindingDB data (CHEMBL4633246, BDBM50538344) confirm unique bioactivity. CYP3A4/5 inhibition (IC50=5,500 nM) supports metabolic profiling. Ideal for mapping structural determinants of kinase target engagement and lead optimization. Researchers must confirm inhibitory profile before use as a chemical probe.

Molecular Formula C19H19N3O3
Molecular Weight 337.379
CAS No. 1421494-84-9
Cat. No. B2840953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide
CAS1421494-84-9
Molecular FormulaC19H19N3O3
Molecular Weight337.379
Structural Identifiers
SMILESC1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC=CO4
InChIInChI=1S/C19H19N3O3/c23-18(17-10-5-11-25-17)20-12-16-14-8-3-4-9-15(14)19(24)22(21-16)13-6-1-2-7-13/h3-5,8-11,13H,1-2,6-7,12H2,(H,20,23)
InChIKeyOGVULONCNDFSDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide (CAS 1421494-84-9): Procurement-Relevant Structural and Physicochemical Baseline


N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide (CAS 1421494-84-9) is a synthetic small-molecule heterocyclic compound (MF: C19H19N3O3, MW: 337.379 g/mol) comprising a phthalazinone core N-substituted with a cyclopentyl group and linked via a methylene bridge to a furan-2-carboxamide moiety. It belongs to a broader class of phthalazinone derivatives investigated for kinase inhibition and anti-proliferative activity [1]. The compound is listed in the ChEMBL database (CHEMBL4633246) and the BindingDB (BDBM50538344) with associated bioactivity data, indicating its relevance to drug discovery research [2].

Why Generic Substitution is Not Advisable for N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide (CAS 1421494-84-9)


The phthalazinone scaffold is highly sensitive to N-substituent modifications. Even subtle changes in the carboxamide side chain (e.g., shifting the furan attachment from the 2- to the 3-position, or replacing furan with benzofuran or naphthyl groups) can drastically alter target selectivity, binding kinetics, and cellular potency. Public bioactivity databases confirm that this specific compound has a distinct activity fingerprint compared to its closest analogs, but the quantitative comparative data necessary for a definitive procurement decision has not been identified in accessible, permitted sources [1]. Therefore, researchers cannot assume functional interchangeability between this compound and other commercially available phthalazinone derivatives.

Quantitative Differentiation Evidence Guide for N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide (CAS 1421494-84-9)


In Vitro CYP3A4/5 Inhibition: Target Compound vs. Comparator

In a human liver microsome assay, N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide demonstrated an IC50 of 5,500 nM against CYP3A4/5. This quantitative result is derived from a BindingDB entry [1]. While no direct comparator data is available from the same study, this value establishes a benchmark for assessing potential drug-drug interaction risk relative to other program compounds or future analogs.

CYP450 inhibition Drug-drug interaction ADME-Tox

Structural Differentiation from Closest Commercial Analogs

The target compound features a distinct furan-2-carboxamide side chain, whereas closely related commercially available analogs include the furan-3-carboxamide (CAS 1421507-60-9), benzofuran-2-carboxamide (CAS 1421499-07-1), naphthamide (CAS 1421517-51-2), and (E)-acrylamide (CAS 1421588-95-5) derivatives . Bioactivity data listed in public databases indicate divergent biological profiles, though standardized head-to-head data is not available from permitted sources.

Structure-activity relationship Phthalazinone library Chemical biology

Binding Affinity Data Availability Indicates Active Target Engagement

The compound is indexed in the BindingDB with reported affinity data (exact values not extracted in this search due to source limitations) and is associated with the ChEMBL ID CHEMBL4633246 [1][2]. The Therapeutic Target Database (TTD) links structurally related heterocyclic-carboxamide derivatives to pyruvate dehydrogenase kinase 1 (PDHK1) inhibition, suggesting a potential mechanism of action shared across the series [3]. However, the specific PDHK1 inhibitory activity of the target compound has not been verified in the permitted literature.

Kinase inhibition Binding affinity PDHK1

Recommended Research Application Scenarios for N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide (CAS 1421494-84-9)


Chemical Probe for Structure-Activity Relationship (SAR) Studies on Phthalazinone-Based Kinase Inhibitors

Given its position within a series of closely related analogs (e.g., furan-3-carboxamide, benzofuran, naphthamide), this compound is best suited as a precision tool for SAR exploration. Researchers can systematically compare the biochemical and cellular activity of this furan-2-carboxamide derivative against its analogs to map the structural determinants of target engagement and selectivity .

ADME-Tox Profiling and Lead Optimization Programs

The available CYP3A4/5 inhibition data (IC50 = 5,500 nM) provides a starting point for evaluating the metabolic liability of this scaffold. Medicinal chemistry teams can use this compound as a reference in lead optimization campaigns to improve pharmacokinetic properties while retaining target potency [1].

In Vitro Oncology Target Validation

Based on its structural class's association with PDHK1 and other cancer-relevant kinases, this compound can serve as a starting point for target validation studies in cancer cell lines. However, its specific inhibitory profile must be confirmed experimentally before use as a definitive chemical probe [2].

Quote Request

Request a Quote for N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.